molecular formula C18H24ClNO4 B13422142 (R)-(-)-Denopamine Hydrochloride

(R)-(-)-Denopamine Hydrochloride

Cat. No.: B13422142
M. Wt: 353.8 g/mol
InChI Key: MHLNPAYZAXBXAS-NTISSMGPSA-N
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Description

®-(-)-Denopamine Hydrochloride is a chiral compound that belongs to the class of beta-adrenergic agonists. It is primarily used in the treatment of heart conditions, particularly for its positive inotropic effects, which means it increases the force of heart muscle contractions. This compound is known for its ability to stimulate beta-adrenergic receptors, leading to various physiological responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-Denopamine Hydrochloride typically involves the resolution of racemic mixtures or the use of chiral catalysts to obtain the desired enantiomer. One common method includes the reduction of a precursor compound using a chiral reducing agent, followed by purification steps to isolate the ®-(-)-enantiomer.

Industrial Production Methods

Industrial production of ®-(-)-Denopamine Hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-(-)-Denopamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify its structure, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can introduce different functional groups, leading to the formation of analogs with varied biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

®-(-)-Denopamine Hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of chiral synthesis and enantioselective reactions.

    Biology: Researchers study its effects on beta-adrenergic receptors to understand signal transduction pathways.

    Medicine: It is investigated for its potential therapeutic effects in treating heart failure and other cardiovascular diseases.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.

Mechanism of Action

®-(-)-Denopamine Hydrochloride exerts its effects by binding to beta-adrenergic receptors on the surface of heart muscle cells. This binding activates the adenylate cyclase pathway, leading to an increase in cyclic AMP levels. The elevated cyclic AMP activates protein kinase A, which in turn phosphorylates various target proteins, resulting in increased calcium influx into the cells. The higher calcium levels enhance the contractility of the heart muscle, leading to stronger heartbeats.

Comparison with Similar Compounds

Similar Compounds

    Isoproterenol: Another beta-adrenergic agonist with similar effects but different selectivity and potency.

    Dobutamine: Used in acute heart failure, it has a different receptor profile and pharmacokinetics.

    Salbutamol: Primarily used for its bronchodilator effects, it also acts on beta-adrenergic receptors.

Uniqueness

®-(-)-Denopamine Hydrochloride is unique due to its specific enantiomeric form, which provides distinct pharmacological properties compared to its racemic mixture or other enantiomers. Its high selectivity for beta-adrenergic receptors and favorable pharmacokinetic profile make it a valuable compound in both research and clinical settings.

Properties

Molecular Formula

C18H24ClNO4

Molecular Weight

353.8 g/mol

IUPAC Name

4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]phenol;hydrochloride

InChI

InChI=1S/C18H23NO4.ClH/c1-22-17-8-3-13(11-18(17)23-2)9-10-19-12-16(21)14-4-6-15(20)7-5-14;/h3-8,11,16,19-21H,9-10,12H2,1-2H3;1H/t16-;/m0./s1

InChI Key

MHLNPAYZAXBXAS-NTISSMGPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC[C@@H](C2=CC=C(C=C2)O)O)OC.Cl

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC(C2=CC=C(C=C2)O)O)OC.Cl

Origin of Product

United States

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